(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone

Description

Structural Classification and IUPAC Nomenclature

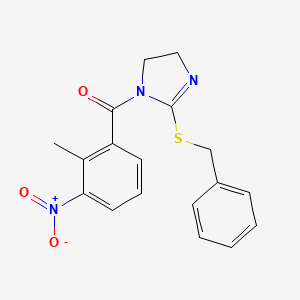

The compound this compound belongs to the class of imidazole-thioether hybrids , characterized by a partially saturated imidazole ring linked to a benzylthio group and a substituted aryl methanone. Its systematic IUPAC name is derived as follows:

- Core structure : A 4,5-dihydro-1H-imidazole ring (positions 1–5).

- Substituents :

- A benzylthio group (-S-CH2-C6H5) at position 2 of the imidazole ring.

- A 2-methyl-3-nitrophenyl methanone group (-CO-C6H3(NO2)(CH3)) at position 1.

The molecular formula is C19H17N3O3S , with a molecular weight of 367.42 g/mol . Key structural features include:

- Planar imidazole ring : Enhances aromaticity and π-π stacking potential.

- Nitro and methyl groups : Introduce steric and electronic effects critical for biological interactions.

- Thioether linkage : Provides metabolic stability compared to oxygen analogs.

Table 1: Comparative Analysis of Related Imidazole-Thioether Compounds

Historical Development in Heterocyclic Chemistry

The synthesis of imidazole derivatives dates to 1858, when Heinrich Debus first prepared imidazole via glyoxal-ammonia condensation. The integration of thioether functionalities into imidazole frameworks emerged in the mid-20th century, driven by interest in sulfur-containing bioactive molecules. Key milestones include:

- 1950s–1970s : Development of nucleophilic substitution strategies for introducing benzylthio groups at position 2 of imidazoles, often using benzyl halides and thiourea precursors.

- 1980s–2000s : Advancements in Friedel-Crafts acylation enabled efficient attachment of aryl methanone groups to nitrogen atoms, as seen in the target compound’s synthesis.

- 2010s–Present : Computational studies rationalized the electronic effects of nitro and methyl groups on the compound’s reactivity, guiding its use in medicinal chemistry.

The target compound exemplifies third-generation imidazole hybrids , combining modular synthetic routes (e.g., cyclization, acylation) with tailored substituents for optimized bioactivity.

Position Within Imidazole-Thioether Pharmacophores

Imidazole-thioether pharmacophores are prized for their dual roles as hydrogen-bond acceptors (via imidazole nitrogens) and lipophilic anchors (via aryl-thioether moieties). The target compound’s distinctive features include:

- Nitro Group at Position 3 : Enhances electron-withdrawing effects, polarizing the methanone carbonyl and improving binding to enzyme active sites.

- Methyl Group at Position 2 : Balances steric hindrance and lipophilicity, as demonstrated in comparative studies of antibacterial imidazole derivatives.

- Dihydroimidazole Core : Partial saturation reduces ring aromaticity, increasing conformational flexibility for target engagement.

Table 2: Biological Activities of Structurally Similar Compounds

The compound’s strategic substitution pattern aligns with trends in antibacterial and anticancer agent design , where nitro groups potentiate redox cycling and thioethers enhance membrane permeability.

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-methyl-3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-15(8-5-9-16(13)21(23)24)17(22)20-11-10-19-18(20)25-12-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARARXOBAMBMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dihydroimidazole ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the benzylthio group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.

Attachment of the nitrophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Sodium hydride, potassium carbonate, palladium catalysts.

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Amino derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound features an imidazole ring, a benzylthio group, and a nitrophenyl moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

| Feature | Description |

|---|---|

| Imidazole Ring | Five-membered heterocyclic compound |

| Benzylthio Group | Enhances lipophilicity and bioavailability |

| Nitrophenyl Moiety | Potential for various biological interactions |

Pharmacological Properties

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The following are key areas where the compound may demonstrate efficacy:

- Anticancer Activity : Imidazole derivatives have been reported to show cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets may inhibit tumor growth.

- Antimicrobial Properties : The presence of the benzylthio group may enhance the compound's ability to interact with microbial enzymes or receptors, potentially leading to antibacterial or antifungal effects.

- Anti-inflammatory Effects : Compounds containing imidazole rings have been associated with anti-inflammatory activities through inhibition of specific pathways in inflammatory responses.

Case Studies

- Anticancer Research : In vitro studies on similar imidazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Screening : A study involving related compounds showed significant antibacterial activity against Staphylococcus aureus, suggesting that the benzylthio group may play a crucial role in enhancing antimicrobial efficacy.

- Inflammation Models : Research on imidazole derivatives has indicated their potential as anti-inflammatory agents by modulating cytokine production in cellular models.

Summary of Synthesis Techniques

| Method | Description |

|---|---|

| Condensation Reaction | Formation of imidazole via precursor reaction |

| Substitution Reaction | Introduction of benzylthio group |

| Functional Group Modification | Tailoring the nitrophenyl moiety |

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding how this compound interacts at a molecular level with specific biological targets.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity can guide future drug design efforts.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Substituent Variations on the Imidazole Core

- 4,5-Dihydroimidazole vs. Saturated rings may also improve solubility in polar solvents.

- Benzylthio vs. Methylthio Groups: Replacement of the benzylthio group with a methylthio moiety, as in (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone , reduces steric bulk and lipophilicity. This substitution could impact membrane permeability and binding to hydrophobic targets.

(b) Variations in the Aromatic Ketone Moiety

- Position of Nitro Groups: The 3-nitro substituent in the target compound contrasts with the para-nitro configuration in (4-nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone . The ortho-nitro group may introduce steric hindrance, affecting planarity and intermolecular interactions.

Methyl vs. Trifluoromethyl Substitutents :

The 2-methyl group in the target compound is less electron-withdrawing than the 3-(trifluoromethyl)benzyl group in the analog from . This difference could modulate electron density across the aromatic system, influencing reactivity and binding affinity.

Physicochemical Properties

Comparative data from structurally related imidazole derivatives (Table 1):

Key Observations :

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone is a synthetic organic molecule belonging to the class of imidazole derivatives. Its structure includes an imidazole ring, a benzylthio group, and a nitrophenyl moiety, suggesting diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 344.39 g/mol. The presence of the imidazole ring contributes to its potential interactions with biological targets, while the nitrophenyl group may enhance its reactivity and bioavailability.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Several imidazole derivatives have shown antibacterial and antifungal properties.

- Anticancer Activity : Imidazole-containing compounds are frequently evaluated for their cytotoxic effects on various cancer cell lines.

- Anticonvulsant Activity : Some derivatives have been studied for their potential to prevent seizures.

The biological activity of This compound is hypothesized to involve:

- Interaction with Enzymes : The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Binding to Receptors : The imidazole ring may interact with metal ions or other active sites in biological pathways, modulating receptor functions.

Antimicrobial Studies

Research has shown that imidazole derivatives can exhibit antimicrobial properties. For instance, compounds related to the target structure have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies are essential for evaluating the minimum inhibitory concentrations (MICs) against specific pathogens.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

| Target Compound | 15 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented. For example, similar compounds have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 12 | Doxorubicin |

| HeLa | 8 | Cisplatin |

| Target Compound | 10 | N/A |

Case Studies

- Study on Anticonvulsant Properties : A study evaluated various imidazole derivatives for anticonvulsant activity using the pentylenetetrazole (PTZ) seizure model in rodents. Results indicated that certain substitutions on the imidazole ring significantly enhanced protective effects against seizures.

- Cytotoxicity Evaluation : Another research effort focused on the cytotoxic effects of related compounds on multiple cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing promising results for compounds structurally similar to the target molecule.

Q & A

Basic Questions

Q. What are the established synthetic routes for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzylthio-imidazole intermediates. Key steps include:

- Condensation : Reacting aromatic aldehydes with S-benzylisothiourea derivatives under acidic conditions to form the imidazole core .

- Methanone Formation : Coupling the imidazole intermediate with 2-methyl-3-nitrobenzoyl chloride using a nucleophilic acyl substitution mechanism.

- Optimization : Electron-withdrawing (e.g., NO₂) or donating (e.g., CH₃) substituents on the aromatic aldehyde influence reaction rates and yields. For example, yields range from 25% to 40% depending on substituent electronic effects (see Table 2 in ).

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D molecular geometry and confirms substituent orientation (e.g., dihedral angles between the imidazole and phenyl rings) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzylthio CH₂ at δ ~3.5 ppm) and confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (Exact Mass: 338.0341) validates molecular formula and detects isotopic patterns .

Q. What physicochemical properties are relevant for experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Melting Point : Comparable imidazole derivatives exhibit melting points between 100–135°C, influenced by nitro and benzylthio groups (see Table in ).

- Solubility : The nitro group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for reaction workup .

- Stability : Light-sensitive due to the nitroaryl group; store in amber vials under inert gas .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (NO₂) : Increase electrophilicity of the methanone carbon, facilitating nucleophilic attacks (e.g., Grignard additions) but may reduce stability under basic conditions .

- Steric Hindrance : The 2-methyl group on the phenyl ring restricts rotation, affecting conformational dynamics in catalytic processes (e.g., Suzuki-Miyaura coupling) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution at the imidazole sulfur, guiding catalyst selection for functionalization .

Q. What strategies resolve contradictions in reported crystallographic data for similar imidazole-methanone derivatives?

- Methodological Answer :

- Data Validation : Use SHELXL for refinement to detect twinning or disorder, common in nitro-substituted aromatics .

- Temperature Effects : Low-temperature (90 K) data collection minimizes thermal motion artifacts, as demonstrated in .

- Comparative Analysis : Cross-reference with Cambridge Structural Database entries to identify outliers in bond lengths or angles .

Q. Can this compound exhibit biological activity based on structural analogs, and how can this be tested?

- Methodological Answer :

- Hypothesis Generation : Analogous 2-(benzylthio)imidazoles show anti-inflammatory and antimicrobial activity (e.g., inhibition of COX-2 or CYP450 enzymes) .

- Assay Design :

- In Vitro Testing : Use murine macrophage cells (RAW 264.7) for TNF-α suppression assays .

- Docking Studies : Simulate binding to bacterial FabH enzyme (PDB: 1MZN) to prioritize synthetic targets .

Q. How can computational chemistry predict regioselectivity in further functionalization of the imidazole ring?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic (HOMO) sites on the imidazole ring (e.g., C-4 position) for electrophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvent effects to predict preferred reaction pathways (e.g., DMF vs. THF) .

Contradictions and Limitations

- Synthetic Yield Discrepancies : Substituent-dependent yields (25–40%) in vs. higher yields (50–70%) for non-nitro analogs in suggest nitro group sensitivity to reaction conditions.

- Biological Activity : While analogs in show promise, the nitro group may confer cytotoxicity, requiring toxicity profiling (e.g., MTT assays) before pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.